An In-depth Technical Guide to (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride
An In-depth Technical Guide to (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Chiral Fluorinated Pyridine Building Block
(S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride, with the Chemical Abstracts Service (CAS) number 1391462-15-9 , is a highly valuable chiral building block in modern medicinal chemistry.[1] Its structure, a confluence of a stereogenic center, a fluorine-substituted pyridine ring, and a primary amine, offers a unique combination of properties that are highly sought after in the design of novel therapeutics. The pyridine scaffold is a common motif in a vast number of FDA-approved drugs, and the strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[2][3][4][5][6] The (S)-stereochemistry at the ethylamine side chain provides the necessary three-dimensional orientation for specific interactions with biological targets, a critical aspect in the development of potent and selective drugs.[7]
This technical guide provides a comprehensive overview of (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride, from its fundamental physicochemical properties to its synthesis and applications, with a focus on providing practical insights for researchers and professionals in drug discovery and development.
Physicochemical Properties and Data Summary
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
Table 1: Physicochemical Properties of (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride
| Property | Value | Source/Notes |
| CAS Number | 1391462-15-9 | [1] |
| Molecular Formula | C₇H₁₁Cl₂FN₂ | |
| Molecular Weight | 213.08 g/mol | |
| Appearance | White to off-white solid | Typical for amine dihydrochloride salts. |
| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol. | Expected for a dihydrochloride salt. |
| Chirality | (S)-enantiomer |
Spectroscopic Data Interpretation:
While specific, publicly available spectra for this exact compound are limited, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methine proton of the ethylamine side chain (a quartet), and the methyl group (a doublet). The chemical shifts of the pyridine protons will be influenced by the fluorine substituent.
-
¹³C NMR: The carbon NMR will display distinct signals for each of the seven carbon atoms in the molecule, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JCF).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free base (m/z = 142.08) and characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the pyridine ring, and a strong C-F stretching band.
Asymmetric Synthesis: A Modern Biocatalytic Approach
The enantiomerically pure synthesis of chiral amines is a cornerstone of modern pharmaceutical development. While classical resolution methods are still employed, biocatalysis using transaminases has emerged as a powerful and green alternative.[8][9]
Conceptual Workflow for the Asymmetric Synthesis using a Transaminase
The synthesis of (S)-1-(3-Fluoropyridin-2-yl)ethanamine can be efficiently achieved via the asymmetric amination of the corresponding prochiral ketone, 1-(3-fluoropyridin-2-yl)ethan-1-one, using an (S)-selective ω-transaminase (ω-TA).
Caption: Biocatalytic synthesis of the target amine.
Detailed Experimental Protocol (Adapted from similar transformations)
This protocol is a generalized procedure based on established methods for ω-transaminase-catalyzed reactions and may require optimization for this specific substrate.[10][11]
Materials:
-
1-(3-Fluoropyridin-2-yl)ethan-1-one
-
(S)-selective ω-transaminase (commercial or in-house expressed)
-
Pyridoxal 5'-phosphate (PLP)
-
Isopropylamine (or another suitable amine donor)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5-8.5)
-
Organic solvent (e.g., DMSO or MTBE, if required for substrate solubility)
-
Hydrochloric acid (ethanolic or aqueous solution)
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve the prochiral ketone, 1-(3-fluoropyridin-2-yl)ethan-1-one, in the buffer solution. If solubility is an issue, a co-solvent like DMSO can be added (typically 10-30% v/v).
-
Addition of Reagents: Add the amine donor (e.g., isopropylamine) in excess, the PLP cofactor, and finally the (S)-selective ω-transaminase.
-
Reaction Monitoring: The reaction mixture is agitated at a controlled temperature (typically 30-40 °C). The progress of the reaction is monitored by a suitable analytical technique, such as chiral HPLC or GC, to determine the conversion and enantiomeric excess.
-
Work-up: Once the reaction has reached completion, the enzyme is removed by centrifugation or filtration. The aqueous phase is then extracted with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-1-(3-fluoropyridin-2-yl)ethanamine free base.
-
Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., ethanol or diethyl ether) and treated with a solution of hydrochloric acid (e.g., 2 equivalents in ethanol) to precipitate the dihydrochloride salt.
-
Final Product: The precipitated solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride.
Causality in Experimental Choices:
-
Choice of Transaminase: The selection of an (S)-selective ω-transaminase is crucial for obtaining the desired enantiomer. A screening of different commercially available transaminases is often the first step in process development.
-
Amine Donor: Isopropylamine is a common and cost-effective amine donor. The acetone co-product is volatile, which can help to drive the reaction equilibrium towards the product side.
-
PLP Cofactor: Pyridoxal 5'-phosphate is an essential cofactor for transaminase activity.
-
pH and Temperature: These parameters are optimized to ensure the maximum activity and stability of the chosen enzyme.
-
Co-solvent: The use of a co-solvent like DMSO can be necessary to solubilize the hydrophobic ketone substrate, but its concentration must be carefully controlled as it can also inhibit enzyme activity.
Analytical Methods for Quality Control
Ensuring the chemical and enantiomeric purity of (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride is critical for its use in drug synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.
Chiral HPLC Method Development Workflow
Caption: A systematic approach to chiral HPLC method development.
Table 2: Representative Chiral HPLC Conditions for Similar Chiral Amines
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based Chiral Stationary Phase (CSP) (e.g., Chiralpak IA, IB, IC, or Chiralcel OD, OJ) | These CSPs are known for their broad applicability in separating a wide range of chiral compounds, including amines.[12][13][14] |
| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol with a basic additive (e.g., diethylamine, 0.1%) | Normal phase chromatography is often effective for chiral separations. The basic additive helps to improve peak shape and reduce tailing for amines.[15] |
| Flow Rate | 0.5 - 1.5 mL/min | A typical flow rate for analytical HPLC. |
| Column Temperature | 25 - 40 °C | Temperature can influence selectivity and resolution. |
| Detection | UV at a suitable wavelength (e.g., 254 nm) | The pyridine ring provides strong UV absorbance. |
Applications in Drug Discovery and Development
The unique structural features of (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride make it a valuable building block for the synthesis of a variety of pharmacologically active compounds.
Role as a Key Intermediate in Kinase Inhibitors
Many kinase inhibitors feature a substituted pyridine or pyrimidine core that interacts with the hinge region of the kinase domain. The chiral amine side chain can be elaborated to interact with other regions of the ATP binding pocket, leading to increased potency and selectivity. The fluorine atom can enhance binding affinity through favorable interactions with the protein and can also block sites of metabolism, improving the pharmacokinetic profile of the drug candidate.
Scaffold for CNS-Active Agents
The pyridine moiety is a common feature in drugs targeting the central nervous system (CNS). The ability of the fluorine atom to modulate lipophilicity can be exploited to fine-tune the blood-brain barrier permeability of potential drug candidates.
Signaling Pathway Modulation
Caption: Role of the compound in modulating a signaling pathway.
The incorporation of this building block into a larger molecule can lead to compounds that modulate key signaling pathways involved in diseases such as cancer, inflammation, and neurological disorders. The specific (S)-stereochemistry is often critical for achieving the desired biological activity.
Conclusion
(S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride is a powerful and versatile building block for the synthesis of novel drug candidates. Its unique combination of a chiral center, a fluorinated pyridine ring, and a reactive primary amine provides medicinal chemists with a valuable tool to explore new chemical space and design next-generation therapeutics. The advent of modern synthetic methods, particularly biocatalysis, has made this and similar chiral amines more accessible, further fueling their application in drug discovery. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.
References
- The Role of Fluorinated Pyridines in Modern Drug Discovery. (URL: Available upon request)
- The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. (URL: Available upon request)
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. (URL: [Link])
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. (URL: [Link])
- A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. Revue Roumaine de Chimie. (URL: Available upon request)
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. (URL: Available upon request)
-
Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System. ResearchGate. (URL: [Link])
-
ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. MDPI. (URL: [Link])
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. (URL: [Link])
-
The 1 H and 13 C-NMR spectroscopic data of 1−3. ResearchGate. (URL: [Link])
- Asymmetric Synthesis of Atropisomeric Amines via Transaminase‐Catalyzed Dynamic Kinetic Resolution. idUS. (URL: Available upon request)
-
Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. (URL: [Link])
- Strategies for Chiral HPLC Method Development. (URL: Available upon request)
-
Chiral High Performance Liquid Chromatography: Review. IJPPR. (URL: [Link])
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. (URL: [Link])
- Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. PMC. (URL: Available upon request)
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. (URL: [Link])
- Synthesis General Procedures Method A: Preparation for compound E. To a mixture of substituted pyridin-2-amine (1 eq) and subs. Rsc.org. (URL: Available upon request)
-
Chiral HPLC Separations. Phenomenex. (URL: [Link])
-
(1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride. NextSDS. (URL: [Link])
- CN102898358A - Preparation method of fluoropyridine compounds.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. (URL: Available upon request)
- Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules. (URL: Available upon request)
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. (URL: [Link])
- 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids. PMC. (URL: Available upon request)
Sources
- 1. nextsds.com [nextsds.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. idus.us.es [idus.us.es]
- 9. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine | MDPI [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
